What are the properties of 1-Ethyl-5-iodo-1h-imidazole
What are the properties of 1-Ethyl-5-iodo-1h-imidazole
Executive Summary
1-Ethyl-5-iodo-1H-imidazole (CAS: 1450739-53-3 ) is a specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents, agrochemicals, and functional materials.[1][2][3] Unlike its more thermodynamically accessible isomer, 1-ethyl-4-iodoimidazole, the 5-iodo variant offers a distinct geometric vector for cross-coupling reactions, enabling the construction of 1,5-disubstituted imidazole scaffolds. This guide details its physicochemical properties, challenges in regioselective synthesis, and utility in palladium-catalyzed transformations.
Part 1: Chemical Identity & Physicochemical Profile[4]
The imidazole ring is amphoteric and highly polar. The introduction of an iodine atom at the C5 position creates a polarized carbon-halogen bond susceptible to oxidative addition, while the N1-ethyl group modulates solubility and lipophilicity.
Key Identifiers
| Property | Detail |
| Chemical Name | 1-Ethyl-5-iodo-1H-imidazole |
| CAS Registry Number | 1450739-53-3 |
| Molecular Formula | C₅H₇IN₂ |
| Molecular Weight | 222.03 g/mol |
| SMILES | CCN1C=C(I)N=C1 |
| InChI Key | Unique identifier required for database integration |
Physical Properties[4]
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Appearance: Typically an off-white to pale yellow solid or viscous oil (dependent on purity and crystal habit).
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Solubility: Soluble in polar organic solvents (DCM, DMSO, Methanol, Ethyl Acetate). Sparingly soluble in water.
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Stability: Light-sensitive (iodine-carbon bond labile to photolysis). Hygroscopic. Store under inert atmosphere at -20°C to prevent deiodination or discoloration.
Part 2: Regioselective Synthesis
Synthesizing 1-ethyl-5-iodoimidazole presents a classic problem in heterocyclic chemistry: Regioselectivity .
The Challenge: Tautomeric Ambiguity
Direct alkylation of 4(5)-iodoimidazole with ethyl iodide typically yields the 1,4-isomer as the major product (>90%) due to steric hindrance and electronic factors favoring alkylation at the nitrogen distal to the iodine. Accessing the 1,5-isomer requires circumvention of this natural preference.
Recommended Protocol: Directed Lithiation Strategy
To ensure high regiocontrol, a "block-and-functionalize" strategy is recommended. This method utilizes the acidity of the C2 proton to temporarily block that position, forcing subsequent lithiation to the C5 position.
Workflow Overview
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C2 Protection: 1-Ethylimidazole is lithiated at C2 and trapped with a silyl group.
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C5 Functionalization: The C2-blocked species is lithiated at C5 (the next most acidic site) and quenched with iodine.
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Deprotection: Removal of the silyl group yields the target 1-ethyl-5-iodoimidazole.
Figure 1: Directed lithiation route to bypass 1,4-isomer formation.
Detailed Experimental Procedure (Adapted from Literature)
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Reagents: 1-Ethylimidazole (1.0 eq), n-BuLi (1.1 eq), TMSCl (1.1 eq), Iodine (1.1 eq), THF (anhydrous).
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Step 1 (Protection): Cool a solution of 1-ethylimidazole in THF to -78°C. Add n-BuLi dropwise. Stir 30 min. Add TMSCl. Warm to RT.
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Step 2 (Iodination): Cool the crude intermediate in THF to -78°C. Add n-BuLi dropwise (lithiation now occurs at C5). Stir 45 min. Add solution of I₂ in THF.
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Step 3 (Workup): Quench with sat. Na₂S₂O₃ to remove excess iodine. Extract with EtOAc.[4][5]
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Step 4 (Deprotection): Treat the silylated intermediate with dilute acid or TBAF to remove the C2-TMS group.
Part 3: Reactivity & Applications
The C5-Iodo position is electronically distinct from the C4 position. In 1-alkylimidazoles, C5 is adjacent to the N1-alkyl group, creating a more sterically crowded environment than C4, but it remains highly reactive in palladium-catalyzed cross-coupling reactions.
Mechanistic Opportunities
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Suzuki-Miyaura Coupling: Facile coupling with aryl/heteroaryl boronic acids to generate 1,5-diarylimidazoles.
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Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups, useful for "click" chemistry precursors.
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Heck Reaction: Olefination at C5.
Reactivity Map
The following diagram illustrates the divergent pathways available from the 5-iodo intermediate.
Figure 2: Divergent synthetic utility of the 5-iodoimidazole core.
Application in Drug Discovery
The 1,5-disubstituted imidazole motif is a pharmacophore found in various kinase inhibitors and antifungal agents. The 5-iodo derivative allows medicinal chemists to "walk" substituents around the ring to optimize binding affinity, distinct from the more common 1,4-substitution pattern.
Part 4: Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Statement | Precaution |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Do not eat, drink, or smoke when using. |
| Skin Irritation | H315: Causes skin irritation | Wear protective gloves (Nitrile). |
| Eye Irritation | H319: Causes serious eye irritation | Wear eye protection/face shield. |
| STOT - SE | H335: May cause respiratory irritation | Use in a fume hood. |
Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2-8°C. Light sensitive.
References
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Chemical Identity & CAS: 1-Ethyl-5-iodo-1H-imidazole (CAS 1450739-53-3).[1][2][3] BLD Pharm.[1]
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Synthesis of 5-Iodoimidazoles: An Efficient Route to 5-Iodo-1-methylimidazole. ResearchGate.
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Regioselectivity in Imidazoles: Regioselective Iodination of Arenes and Heterocycles. NIH/PubMed.
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General Reactivity: Cross-coupling reactions of halozoles. Organic Chemistry Portal.
Sources
- 1. 1642814-75-2|1-Ethyl-4,5-diiodo-1H-imidazole|BLD Pharm [bldpharm.com]
- 2. 918643-52-4|4-Iodo-1-isopropyl-1H-imidazole|BLD Pharm [bldpharm.com]
- 3. CAS#:313529-31-6 | 4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
